(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride
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Overview
Description
(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a derivative of isoquinoline, a bicyclic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Scientific Research Applications
(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (4aS,8aS)-Octahydroisoquinolin-4a-ol hydrochloride
- (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid Hydrochloride
Comparison: (4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAFIHBCMTKFM-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCNC[C@@H]2C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81562-78-9 |
Source
|
Record name | 4a(2H)-Isoquinolinol, octahydro-, hydrochloride (1:1), (4aR,8aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81562-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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